molecular formula C17H15N7O B2448164 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034395-31-6

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2448164
CAS RN: 2034395-31-6
M. Wt: 333.355
InChI Key: XVWJNSXTGQUHRM-UHFFFAOYSA-N
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Description

“N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide”, also known as BAY-876, is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray crystallography . Other methods such as 1H, 13C NMR spectroscopy, and mass spectrometry can also be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using UV/Vis spectroscopy and cyclic voltammetry . Elemental analysis can also provide useful information .

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide and related compounds have been studied extensively in the context of their synthesis and potential as medicinal agents. The research has focused on creating novel heterocyclic compounds through strategic chemical syntheses, aiming at exploring their biological activities, particularly as anticancer and antimicrobial agents.

  • Antitumor Activity : A study described the synthesis of novel imidazotetrazinones and related bicyclic heterocycles to explore the mode of action of antitumor drugs like temozolomide. However, these compounds showed no significant cytotoxicity against specific cancer cell lines in vitro, suggesting a complex interaction with DNA and highlighting the need for further molecular modeling to design more effective compounds (Clark et al., 1995).

  • Antimicrobial Activity : Research into the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides demonstrated promising antimicrobial activities against various pathogens. This study underscores the potential of such compounds in developing new antimicrobial agents, with some showing significant efficacy (Jyothi & Madhavi, 2019).

  • Antiviral Activity : An innovative synthesis route led to benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the H5N1 avian influenza virus. This highlights the compound's potential in antiviral drug development, with several synthesized compounds displaying significant viral inhibition (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

BAY-876 inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . This suggests that it could potentially be used in the treatment of diseases that involve the GLUT1 transporter.

Future Directions

The future directions for this compound could involve further studies on its mechanism of action and potential applications in disease treatment. The compound’s properties and performance could also be compared with those of other compounds .

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-24-9-12(7-23-24)16-15(18-4-5-19-16)8-20-17(25)11-2-3-13-14(6-11)22-10-21-13/h2-7,9-10H,8H2,1H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWJNSXTGQUHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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